molecular formula C15H16N4O2 B5823815 4-{8-METHOXY-5H-PYRIMIDO[5,4-B]INDOL-4-YL}MORPHOLINE

4-{8-METHOXY-5H-PYRIMIDO[5,4-B]INDOL-4-YL}MORPHOLINE

Cat. No.: B5823815
M. Wt: 284.31 g/mol
InChI Key: ZDHGGRZMGUSNNG-UHFFFAOYSA-N
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Description

4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core with a methoxy group at the 8th position and a morpholine ring attached to the 4th position.

Preparation Methods

The synthesis of 4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrimidoindole core through cyclization reactions. The methoxy group can be introduced via methylation reactions, and the morpholine ring can be attached through nucleophilic substitution reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate various signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}morpholine can be compared with other pyrimidoindole derivatives, such as:

The uniqueness of this compound lies in its combination of a methoxy group and a morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-20-10-2-3-12-11(8-10)13-14(18-12)15(17-9-16-13)19-4-6-21-7-5-19/h2-3,8-9,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGGRZMGUSNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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